molecular formula C9H16N3O12P3S B12075146 [[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate

[[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate

Cat. No.: B12075146
M. Wt: 483.23 g/mol
InChI Key: CBYOGVVSAABFCZ-UHFFFAOYSA-N
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Description

Deoxycytidine thiotriphosphate is a modified nucleoside triphosphate that contains the pyrimidine base cytosine. It is a sulfur-containing analog of deoxycytidine triphosphate, where one of the non-bridging oxygen atoms in the triphosphate group is replaced by a sulfur atom. This modification imparts unique properties to the compound, making it useful in various biochemical and molecular biology applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of deoxycytidine thiotriphosphate typically involves the phosphorylation of deoxycytidine with a thiophosphorylating reagent. One common method is to treat deoxycytidine with a mild phosphitylating reagent, followed by sulfurization and hydrolysis to obtain the thiotriphosphate analog . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of deoxycytidine thiotriphosphate may involve the use of genetically engineered microorganisms, such as Escherichia coli, to produce deoxycytidine, which is then chemically modified to introduce the thiophosphate group . This approach allows for large-scale production with high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Deoxycytidine thiotriphosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of deoxycytidine thiotriphosphate include nucleophiles for substitution reactions and water or aqueous buffers for hydrolysis. The reactions are typically carried out under mild conditions to preserve the integrity of the nucleoside .

Major Products

The major products formed from the reactions of deoxycytidine thiotriphosphate include deoxycytidine monophosphate and various substituted derivatives, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Deoxycytidine thiotriphosphate can be compared with other modified nucleoside triphosphates, such as:

The uniqueness of deoxycytidine thiotriphosphate lies in its sulfur-containing triphosphate group, which imparts distinct chemical and biological properties that are valuable for various research applications.

Properties

IUPAC Name

[[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N3O12P3S/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(22-8)4-21-27(20,28)24-26(18,19)23-25(15,16)17/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,28)(H2,10,11,14)(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYOGVVSAABFCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N3O12P3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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